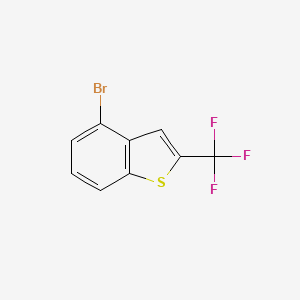

![molecular formula C21H33N3O6S B2573922 2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol CAS No. 1263048-99-2](/img/structure/B2573922.png)

2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

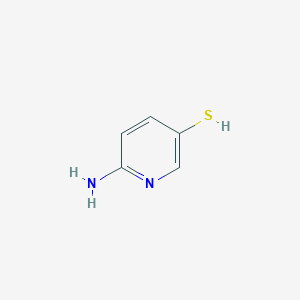

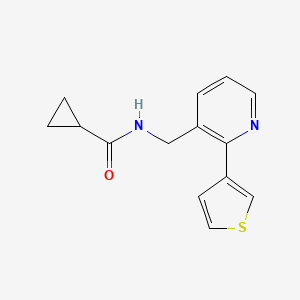

“2-[N-t-Butyloxycarbonyl-N’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol” is a chemical compound with the molecular formula C21H33N3O6S and a molecular weight of 455.57 . This compound is not intended for human or veterinary use and is typically used for research purposes .

Molecular Structure Analysis

The IUPAC name of this compound is "tert-butyl N-[N’-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate". The structure of this compound includes a benzofuran ring, which is a heterocyclic compound, and various functional groups such as carbamimidoyl, sulfonyl, and carbamate .

Scientific Research Applications

Non-Natural Arginine Analogues

Sulfamoylation of the l-ornithine methyl ester side chain generates a non-natural arginine isostere using the Pbf group. This derivative can be coupled with other amino acids, such as N-Fmoc-l-proline, to create analogues that maintain the structural characteristics of biologically important sequences. Researchers explore these analogues for their potential biological activities .

Solid-Phase Synthesis

The Pbf group facilitates solid-phase synthesis of arginine-containing peptides. By anchoring the guanidine moiety of arginine to a sulfonyl linker, researchers can efficiently build peptide chains. This approach streamlines peptide assembly and allows for the incorporation of multiple arginine residues .

Protecting Group for Amines

The tert-butoxycarbonyl (Boc) group, commonly used to protect amino groups, is an essential choice for amine protection. In particular, it is the primary option for amino protection. Researchers also employ it for protecting hydroxyl groups on alcohols and phenols under specific conditions .

Biochemical Reagents

N-(tert-Butoxycarbonyl)ethanolamine (MFCD13184907) finds use as a biochemical reagent. Its synthesis involves several steps, including the addition of benzyl chloride to diethanolamine, followed by sulfuryl chloride. Ammonia treatment and hydrogen gas removal of the benzyl group yield the final product .

Backbone Protecting Groups

The Pbf group, along with other protecting groups like EDOTn and MIM, contributes to peptide backbone protection. These groups enhance peptide stability during synthesis and subsequent biological studies. Researchers explore their use in designing novel peptides with improved properties .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O6S/c1-12-13(2)17(14(3)15-11-21(7,8)29-16(12)15)31(27,28)24-18(22-9-10-25)23-19(26)30-20(4,5)6/h25H,9-11H2,1-8H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYSKCWSCQXVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCO)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

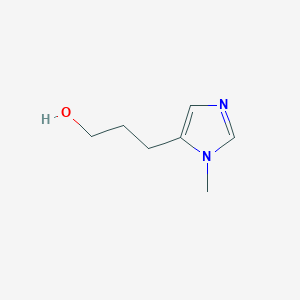

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

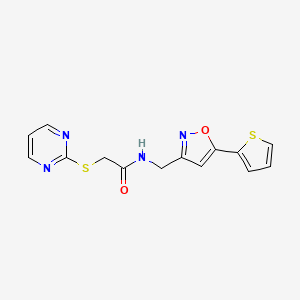

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

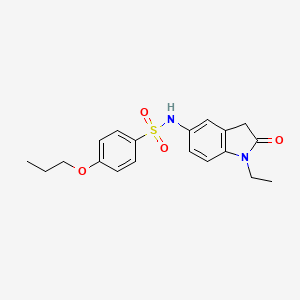

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2573855.png)